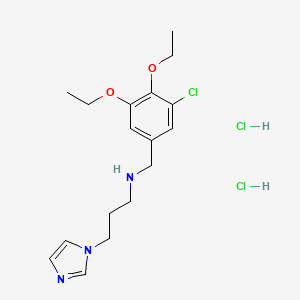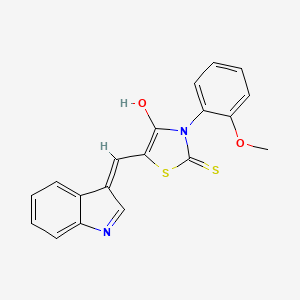
5-(1H-indol-3-ylmethylene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-indol-3-ylmethylene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as compound 1, is a thiazolidinone derivative that has been widely studied for its potential therapeutic applications. This compound has been found to possess a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
作用機序
The mechanism of action of 5-(1H-indol-3-ylmethylene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 is not fully understood, but it is believed to involve the inhibition of various cellular processes. In cancer cells, this compound 1 has been found to induce apoptosis and inhibit cell proliferation by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. Inflammatory cytokines are also inhibited by this compound 1, which may contribute to its anti-inflammatory activity. The antimicrobial activity of this compound 1 is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and physiological effects:
Compound 1 has been found to exhibit a range of biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, which may contribute to its anticancer activity. Additionally, this compound 1 has been found to inhibit the production of pro-inflammatory cytokines, which may be beneficial in the treatment of inflammatory diseases. The antimicrobial activity of this compound 1 may be useful in the development of new antibiotics.
実験室実験の利点と制限
One advantage of using 5-(1H-indol-3-ylmethylene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various cellular processes. Additionally, this compound 1 is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using this compound 1 is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound 1 is not fully understood, which may complicate its use in some experiments.
将来の方向性
There are several future directions for research on 5-(1H-indol-3-ylmethylene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1. One area of interest is the development of new derivatives of this compound 1 with improved biological activity and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of this compound 1 and its potential therapeutic applications. Another direction for future research is the development of new methods for synthesizing this compound 1 and its derivatives. Finally, the potential use of this compound 1 as a diagnostic tool for cancer and other diseases should be explored.
Conclusion:
In conclusion, this compound 1 is a thiazolidinone derivative with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various cellular processes. Compound 1 has several advantages and limitations for lab experiments, and there are several future directions for research on this this compound. Overall, this compound 1 is a promising candidate for the development of new therapeutic agents and diagnostic tools.
合成法
The synthesis of 5-(1H-indol-3-ylmethylene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 involves the condensation of 2-methoxybenzaldehyde and indole-3-carboxaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting thiosemicarbazone is then cyclized with chloroacetic acid to form the thiazolidinone ring. The final product is obtained after purification by recrystallization.
科学的研究の応用
Compound 1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 5-(1H-indol-3-ylmethylene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 has been found to exhibit antimicrobial activity against a range of bacterial and fungal strains.
特性
IUPAC Name |
4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-(2-methoxyphenyl)-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S2/c1-23-16-9-5-4-8-15(16)21-18(22)17(25-19(21)24)10-12-11-20-14-7-3-2-6-13(12)14/h2-11,22H,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDSLHWGNPHXNO-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

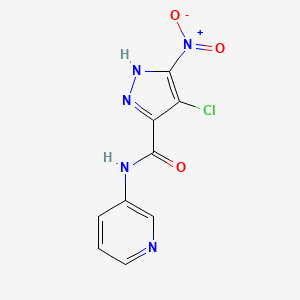
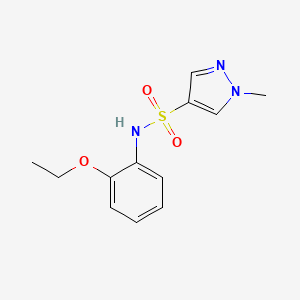
![2-{4-[1-(2-furylmethyl)-4-piperidinyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6105443.png)
![N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B6105455.png)
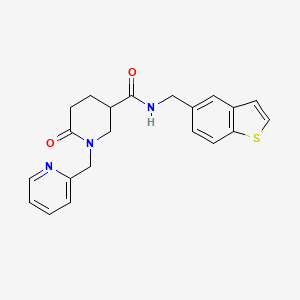
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6105477.png)
![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B6105483.png)

![methyl 5-[1-(allylamino)ethylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6105490.png)
![3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B6105492.png)
![5-(2-chlorophenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6105498.png)
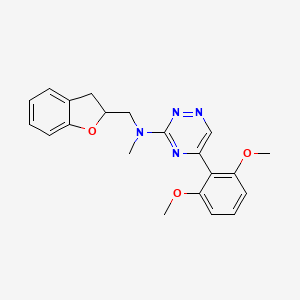
![1-[2-(4-methoxyphenyl)ethyl]-4-{[(5-methyl-2-furyl)methyl]amino}-2-pyrrolidinone](/img/structure/B6105519.png)
